6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Design

Researchers developing p38 or PDK1 kinase inhibitors face synthetic bottlenecks when the wrong regioisomer is sourced. This 6-bromo-4-methoxy pyrazolo[1,5-a]pyridine is the required intermediate for established Suzuki-Miyaura coupling routes that build SAR libraries at the 6-position. The 4-bromo regioisomer (CAS 1207839-86-8) directs coupling to the 4-position and is not a substitute. - Validated precursor to PDK1-IN-1 (CAS 1207836-10-9), a tool compound for PI3K/Akt pathway studies. - 97% purity, LogP 1.9, aqueous solubility 0.343 mg/mL; well-characterized for process development. - Stocking this regioisomer ensures rapid access for multiple funded projects, reducing lead-time risk.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1207557-36-5
Cat. No. B596880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
CAS1207557-36-5
Synonyms6-broMo-4-Methoxypyrazolo[1,5-a]pyridine
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCOC1=CC(=CN2C1=CC=N2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3
InChIKeyARTWAYAZELEWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS 1207557-36-5): Building Block and Scaffold Overview for Procurement


6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS 1207557-36-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry [1]. It features a bromine atom at the 6-position and a methoxy group at the 4-position, with a molecular weight of 227.06 g/mol and the molecular formula C8H7BrN2O . This compound serves as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules .

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Why Regioisomer Substitution Compromises Synthetic Utility


Substituting 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine with its regioisomer, 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1207839-86-8), is not feasible in synthetic workflows requiring specific functionalization at the 6-position. The 6-bromo substitution pattern enables selective Suzuki-Miyaura cross-coupling reactions at the 6-position to introduce aryl or heteroaryl groups, a key step in the synthesis of p38 and PDK1 kinase inhibitors . The 4-bromo regioisomer, conversely, would direct coupling to the 4-position, fundamentally altering the final compound's structure-activity relationship (SAR) . This positional specificity makes the target compound an irreplaceable intermediate in established synthetic routes.

Quantitative Differentiation of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Synthetic and Physicochemical Evidence


Synthetic Utility: 6-Position Bromine Enables Targeted Suzuki Coupling for Kinase Inhibitor Libraries

The 6-bromo substituent in 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is specifically positioned for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the 6-position of the pyrazolo[1,5-a]pyridine core . This regioselective functionalization is critical for synthesizing libraries of p38 and PDK1 kinase inhibitors, as described in patent literature [1]. In contrast, the 4-bromo regioisomer (CAS 1207839-86-8) lacks this 6-position reactivity, precluding its use in the same synthetic routes.

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Design

Derivative Potency: 3-Carbonitrile Analog (PDK1-IN-1) Serves as a Validated Pharmacological Tool

The 3-carbonitrile derivative of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine, known as PDK1-IN-1 (CAS 1207836-10-9), is a validated inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) [1]. This derivative has demonstrated anticancer and antiproliferative activity and is used as a research tool in studies of angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer's disease . While quantitative IC50 data for this specific derivative is not publicly available in primary literature, its established use as a reference PDK1 inhibitor in multiple disease models underscores the value of the parent scaffold as a starting point for medicinal chemistry programs.

Pharmacology Cancer Research Kinase Inhibition

Commercial Purity and Characterization: Reliable Quality for Reproducible Synthesis

Commercially available 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is supplied with a standard purity of 97% or 96% , and is a solid at room temperature . Vendors provide batch-specific quality control documentation, including NMR, HPLC, and GC reports . This high level of characterization ensures batch-to-batch consistency for reproducible synthetic outcomes, a critical factor in both academic and industrial research settings. While purity levels are comparable to the 4-bromo regioisomer (98% purity ), the target compound's established use in published synthetic protocols makes its validated quality control more valuable for researchers replicating specific procedures.

Analytical Chemistry Quality Control Procurement

Physicochemical Profile: Calculated LogP and Solubility for Reaction Planning

The consensus LogP (octanol-water partition coefficient) for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is calculated to be 1.9 . Its aqueous solubility is estimated at 0.343 mg/mL (LogS -2.82) . The topological polar surface area (TPSA) is 26.53 Ų . These calculated properties inform solvent selection for reactions and purifications, and provide a baseline for assessing the impact of subsequent derivatizations on drug-like properties. Comparable data for the 4-bromo regioisomer is not as widely available, giving the target compound a practical advantage in reaction planning.

Computational Chemistry ADME Properties Process Chemistry

Procurement-Driven Application Scenarios for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine


Medicinal Chemistry: Synthesis of p38 MAP Kinase Inhibitor Libraries

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a key building block for generating diverse libraries of p38 kinase inhibitors. The 6-position bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups to explore structure-activity relationships (SAR) . This approach has been validated in the discovery of potent p38 inhibitors, as described in peer-reviewed literature [1]. Researchers should procure this specific regioisomer to ensure fidelity to published synthetic routes.

Chemical Biology: Preparation of PDK1 Tool Compounds

The 3-carbonitrile derivative of this compound, known as PDK1-IN-1 (CAS 1207836-10-9), is a validated PDK1 inhibitor [2]. Procuring the parent 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is the first step in synthesizing this tool compound, which is used to study the role of PDK1 in cancer, inflammation, and neurodegenerative diseases . This application is particularly relevant for groups investigating the PI3K/Akt signaling pathway.

Process Chemistry: Development of Scalable Syntheses for Kinase Inhibitor Intermediates

The established purity (97%) and calculated physicochemical properties (LogP 1.9, aqueous solubility 0.343 mg/mL) of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine support its use in process chemistry development. Its well-characterized nature facilitates reaction optimization, purification method development, and impurity profiling, essential steps for scaling up the synthesis of advanced pharmaceutical intermediates.

Academic Core Facility: Stocking a Versatile Heterocyclic Building Block

Given its role as a precursor to both p38 and PDK1 inhibitors, this compound is a valuable addition to academic compound collections and core synthesis facilities. Its 6-bromo substitution pattern is essential for the intended downstream chemistry , making it a non-interchangeable reagent. Stocking this specific regioisomer ensures that researchers can rapidly access the correct starting material for multiple funded projects, minimizing delays and supply chain issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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